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Compound of Interest

Compound Name: Regaloside D

Cat. No.: B12413871 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside D is a glycosidic natural product, part of a family of compounds isolated from the

bulbs of Lilium species.[1][2][3] The structural characterization of such natural products is a

critical step in drug discovery and development, as the precise molecular architecture dictates

its biological activity and therapeutic potential. Nuclear Magnetic Resonance (NMR)

spectroscopy is an unparalleled and indispensable tool for the de novo structure elucidation of

novel compounds.[4][5] This application note provides a detailed protocol and representative

data analysis for the structural determination of Regaloside D using a suite of modern 1D and

2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY),

Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond

Correlation (HMBC). The workflow described herein offers a comprehensive approach to

unambiguously define the constitution and connectivity of complex natural products.

Experimental Protocols
Sample Preparation

Isolation: Regaloside D is isolated from its natural source (e.g., ethanol extract of lily bulbs)

using a combination of chromatographic techniques, such as column chromatography over
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macroporous resin followed by preparative High-Performance Liquid Chromatography

(HPLC) to yield a pure compound (>98%).[1]

NMR Sample: Accurately weigh approximately 5-10 mg of purified Regaloside D.

Dissolution: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as

methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid signal broadening.[6]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.[7] Standard Bruker pulse programs can be

utilized.

¹H NMR Spectroscopy:

Experiment: 1D ¹H

Solvent: Methanol-d₄

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.0 s

Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

Experiment: 1D ¹³C with proton decoupling

Solvent: Methanol-d₄
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Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: 220 ppm

2D COSY (Correlation Spectroscopy):

Experiment: Gradient-selected COSY (gCOSY)

Description: Identifies protons that are spin-spin coupled (typically separated by 2-3

bonds).[8]

Parameters: 2048 data points in F2 and 256 increments in F1, 4 scans per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

Experiment: Gradient-selected, sensitivity-enhanced HSQC

Description: Correlates protons with their directly attached carbons (one-bond ¹J_CH

coupling).[9] An edited HSQC can further distinguish CH/CH₃ from CH₂ groups.

Parameters: Optimized for an average ¹J_CH of 145 Hz. 2048 data points in F2 and 256

increments in F1, 8 scans per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Experiment: Gradient-selected HMBC

Description: Shows correlations between protons and carbons over multiple bonds

(typically 2-4 bonds, ⁿJ_CH).[9] This is critical for connecting different structural fragments.

Parameters: Optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. 2048 data

points in F2 and 256 increments in F1, 16 scans per increment.
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Workflow for Structural Elucidation
The overall workflow for determining the structure of a natural product like Regaloside D using

NMR is a systematic process of data acquisition and interpretation.
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Caption: General workflow for NMR-based structural elucidation.
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Results and Data Analysis
Disclaimer: The following data is representative for a molecule with the proposed structure of

Regaloside D, based on analysis of related compounds. It is intended to illustrate the

analytical process.

The structure of Regaloside D is determined to be a glycerol glycoside acylated with a p-

coumaroyl group. The analysis proceeds by identifying the individual spin systems and then

connecting them.

Table 1: ¹H NMR Data for Regaloside D (500 MHz,
CD₃OD)
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Position δ_H (ppm) Multiplicity J (Hz)

p-Coumaroyl Moiety

2' 6.35 d 15.9

3' 7.62 d 15.9

5', 9' 7.45 d 8.6

6', 8' 6.82 d 8.6

Glycerol Moiety

1a 4.45 dd 11.5, 4.5

1b 4.28 dd 11.5, 6.2

2 5.30 m

3a 3.95 dd 10.8, 5.0

3b 3.75 dd 10.8, 5.5

Glucosyl Moiety

1'' 4.38 d 7.8

2'' 3.25 t 8.5

3'' 3.40 t 9.0

4'' 3.32 t 9.0

5'' 3.38 m

6''a 3.88 dd 12.0, 2.2

6''b 3.70 dd 12.0, 5.5

Table 2: ¹³C NMR Data for Regaloside D (125 MHz,
CD₃OD)
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Position δ_C (ppm) DEPT

p-Coumaroyl Moiety

1' 168.5 C

2' 115.2 CH

3' 146.8 CH

4' 127.0 C

5', 9' 131.2 CH

6', 8' 116.8 CH

7' 161.5 C

Glycerol Moiety

1 65.0 CH₂

2 72.5 CH

3 71.8 CH₂

Glucosyl Moiety

1'' 104.5 CH

2'' 75.2 CH

3'' 78.0 CH

4'' 71.6 CH

5'' 78.2 CH

6'' 62.8 CH₂

Interpretation of 2D NMR Data
COSY Analysis: The COSY spectrum reveals the proton-proton connectivities. Key

correlations include:
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The H-2'/H-3' correlation, confirming the trans-double bond of the coumaroyl group (J =

15.9 Hz).

Correlations between H-5'/H-6' and H-8'/H-9', establishing the para-substituted aromatic

ring.

A complete spin system from H-1'' to H-6'' confirms the presence of a glucopyranosyl unit.

Correlations from H-1 through H-2 to H-3 establish the glycerol backbone.

HSQC Analysis: The HSQC spectrum allows for the direct assignment of all protonated

carbons by correlating the ¹H and ¹³C chemical shifts, confirming the data in Tables 1 and 2.

For example, the proton at δ_H 4.38 (H-1'') correlates to the carbon at δ_C 104.5 (C-1''),

confirming its anomeric nature.

HMBC Analysis: The HMBC spectrum provides the crucial long-range correlations needed to

assemble the molecular structure.

Table 3: Key HMBC Correlations for Regaloside D
Proton (δ_H) Correlated Carbons (δ_C) Interpretation

H-2 (5.30) 168.5 (C-1')

Links the p-coumaroyl group to

the C-2 position of the glycerol

moiety via an ester bond.

H-3 (3.95, 3.75) 104.5 (C-1'')

Links the glucosyl moiety to

the C-3 position of the glycerol

moiety via a glycosidic bond.

H-1'' (4.38) 71.8 (C-3)

Confirms the glycosidic linkage

from the anomeric proton of

glucose to C-3 of glycerol.

H-3' (7.62) 127.0 (C-4'), 131.2 (C-5',9')
Confirms connectivity within

the p-coumaroyl group.

Structural Connectivity Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12413871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key long-range HMBC correlations are instrumental in piecing together the different

fragments of Regaloside D.

p-Coumaroyl Group Glycerol Backbone Glucose Unit

p-Coumaroyl Glycerol

 HMBC: H-2 to C-1' 
 (Ester Linkage) Glucose

 HMBC: H-1'' to C-3 
 (Glycosidic Bond)

Click to download full resolution via product page

Caption: Key HMBC correlations establishing Regaloside D connectivity.

Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy

provides a powerful and definitive method for the complete structural elucidation of complex

natural products like Regaloside D. The systematic analysis of these datasets allows for the

unambiguous assignment of all proton and carbon signals and establishes the precise

connectivity between the constituent p-coumaroyl, glycerol, and glucose moieties. This detailed

structural information is fundamental for further research into the biological activities and

potential therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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